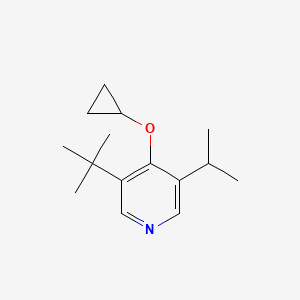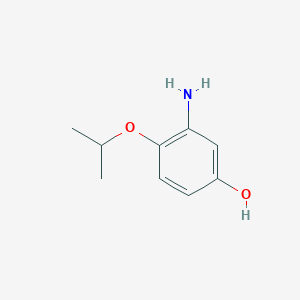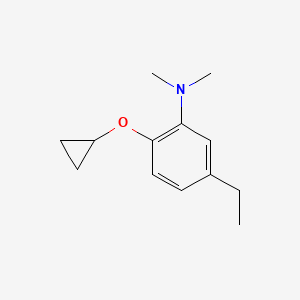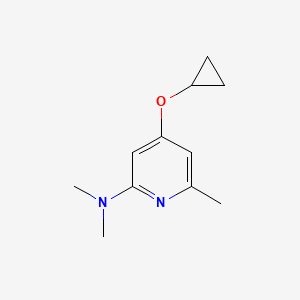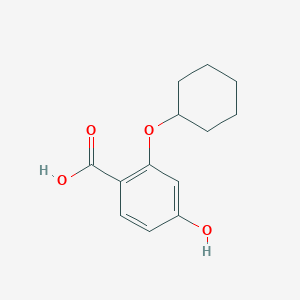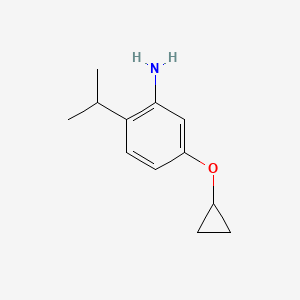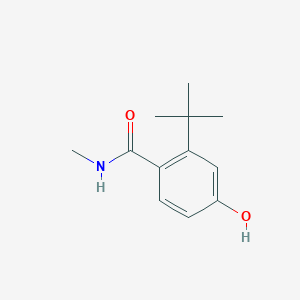
1-Bromo-2-cyclopropoxy-4-methoxybenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Bromo-2-cyclopropoxy-4-methoxybenzene is an organic compound with the molecular formula C10H11BrO2. It is a derivative of benzene, substituted with a bromine atom, a cyclopropoxy group, and a methoxy group. This compound is of interest in various fields of chemical research due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Bromo-2-cyclopropoxy-4-methoxybenzene typically involves electrophilic aromatic substitution reactions. One common method is the bromination of 2-cyclopropoxy-4-methoxybenzene using bromine or a bromine source in the presence of a catalyst such as iron(III) bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position on the benzene ring .
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis starting from readily available precursors. The process includes the formation of the cyclopropoxy and methoxy groups followed by bromination. The reaction conditions are optimized to achieve high yield and purity, often involving the use of advanced catalytic systems and purification techniques .
Chemical Reactions Analysis
Types of Reactions: 1-Bromo-2-cyclopropoxy-4-methoxybenzene undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.
Oxidation Reactions: The methoxy group can be oxidized under specific conditions to form corresponding aldehydes or acids.
Reduction Reactions: The compound can be reduced to remove the bromine atom or to modify the cyclopropoxy group.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride in anhydrous conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with methoxide can yield 2-cyclopropoxy-4-methoxybenzene, while oxidation with potassium permanganate can produce 2-cyclopropoxy-4-methoxybenzoic acid .
Scientific Research Applications
1-Bromo-2-cyclopropoxy-4-methoxybenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme-substrate interactions and as a probe in biochemical assays.
Medicine: It serves as a precursor for the development of potential therapeutic agents targeting specific biological pathways.
Industry: The compound is utilized in the production of specialty chemicals and materials with unique properties
Mechanism of Action
The mechanism of action of 1-Bromo-2-cyclopropoxy-4-methoxybenzene involves its interaction with various molecular targets. The bromine atom and the cyclopropoxy group can participate in electrophilic and nucleophilic interactions, respectively. These interactions can modulate the activity of enzymes or receptors, leading to specific biological effects. The methoxy group can also influence the compound’s reactivity and binding affinity through electronic and steric effects .
Comparison with Similar Compounds
1-Bromo-4-methoxybenzene: Lacks the cyclopropoxy group, making it less sterically hindered and more reactive in certain substitution reactions.
2-Bromoanisole: Similar structure but with a different substitution pattern, affecting its reactivity and applications.
1-Bromo-4-cyclopropyl-2-methoxybenzene: Similar to 1-Bromo-2-cyclopropoxy-4-methoxybenzene but with a different position of the cyclopropyl group, influencing its chemical behavior.
Uniqueness: this compound is unique due to the presence of both the cyclopropoxy and methoxy groups, which confer distinct electronic and steric properties. These features make it a valuable compound for studying structure-activity relationships and for developing new synthetic methodologies .
Properties
Molecular Formula |
C10H11BrO2 |
|---|---|
Molecular Weight |
243.10 g/mol |
IUPAC Name |
1-bromo-2-cyclopropyloxy-4-methoxybenzene |
InChI |
InChI=1S/C10H11BrO2/c1-12-8-4-5-9(11)10(6-8)13-7-2-3-7/h4-7H,2-3H2,1H3 |
InChI Key |
YPDVCZJDBXFLRK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)Br)OC2CC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



